5H-azeto[1,2-f]pteridine
Description
5H-Azeto[1,2-f]pteridine is a fused heterocyclic compound derived from the pteridine scaffold, characterized by a four-membered azeto ring (containing nitrogen) annulated to the pteridine core. Pteridines consist of fused pyrazine and pyrimidine rings and are foundational to bioactive molecules like folic acid, methotrexate, and antimicrobial agents .
Properties
CAS No. |
113688-15-6 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.164 |
IUPAC Name |
5H-azeto[1,2-f]pteridine |
InChI |
InChI=1S/C8H6N4/c1-2-12-6(1)3-10-8-7(12)4-9-5-11-8/h1-5H,(H,9,10,11) |
InChI Key |
KLDAHBJUPFRBCZ-UHFFFAOYSA-N |
SMILES |
C1=CN2C1=CNC3=NC=NC=C32 |
Synonyms |
2H-Azeto[1,2-f]pteridine (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
A. Core Scaffolds and Substituents
- 5H-Azeto[1,2-f]Pteridine : Features a pteridine core fused with a four-membered azeto ring. This compact structure may enhance rigidity and influence binding pocket compatibility in enzymatic targets.
- Bis-Indole Pteridine Derivatives : Incorporate indole moieties linked to pteridine, enhancing hydrophobic interactions and π-stacking in targets like pteridine reductase (PTR). Compound 8 (bis-indole derivative) exhibits an IC50 of 0.7 μM against PTR, outperforming pentamidine due to dual hydrophilic and hydrophobic interactions .
- Acridinone-Pteridine Hybrids: Compound 3 (acridinone-pteridine hybrid) shows collagenase inhibition but lower bone resorption efficacy than compound 1 (pure pteridine derivative), likely due to reduced membrane permeability (1.5 nm/s vs. 2.4 nm/s) .
Pharmacological and Physicochemical Properties
*Inferred properties based on structural analogs; †Predicted values for illustration.
Key Observations :
- The azeto ring’s smaller size may improve membrane permeability compared to bulkier derivatives like acridinone hybrids .
Binding Mode and Target Specificity
- Pteridine Reductase (PTR) : Bis-indole derivatives bind PTR via residues like Asp161, critical for hydrogen bonding. The azeto ring’s nitrogen could mimic this interaction, but steric effects require validation .
- Collagenase Inhibition: Pteridine derivatives with planar structures (e.g., compound 1) show higher efficacy than non-planar analogs, suggesting azeto’s rigidity might be advantageous .
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